molecular formula C17H23NO B1676641 ML213 CAS No. 489402-47-3

ML213

Cat. No.: B1676641
CAS No.: 489402-47-3
M. Wt: 257.37 g/mol
InChI Key: SIQGKPGBLYKQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ML213 (CID 3111211) is a potent and selective small-molecule activator of voltage-gated potassium channels KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4). Discovered via high-throughput screening by the MLPCN (Molecular Libraries Probe Production Centers Network), this compound enhances channel activity by shifting the voltage dependence of activation to more hyperpolarized potentials, increasing maximal conductance, and slowing channel deactivation kinetics . Its EC₅₀ values are 230 nM (KCNQ2) and 510 nM (KCNQ4) , with >80-fold selectivity over KCNQ1, KCNQ3, and KCNQ5 channels . Structurally, this compound is a non-biaryl amide containing a bicyclo[2.2.1]heptane core, distinguishing it from other Kv7 activators like retigabine (RTG) . It exhibits moderate brain penetration (brain/plasma AUC ratio = 0.37) and clean CYP450 inhibition profiles, though its high metabolic clearance limits oral bioavailability .

Properties

IUPAC Name

N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQGKPGBLYKQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389360
Record name ML213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200766
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

489402-47-3
Record name ML213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 489402-47-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound centers on the coupling of 2-norbornanecarbonyl chloride with 2,4,6-trimethylaniline (mesitylamine) in the presence of triethylamine. The reaction proceeds via nucleophilic acyl substitution, where the amine group of mesitylamine attacks the electrophilic carbonyl carbon of the acid chloride. This forms the corresponding amide bond, yielding this compound as a crystalline solid.

Reaction Conditions

  • Solvent : N,N-Dimethylformamide (DMF)
  • Base : Triethylamine (2.2 equivalents)
  • Temperature : Room temperature (20–25°C)
  • Duration : 24 hours
  • Workup : Filtration followed by mass-directed chromatography
  • Yield : 30% (124.3 mg from 250 mg starting material)

The moderate yield underscores the need for optimization, particularly in minimizing side reactions such as hydrolysis of the acid chloride or incomplete amine participation.

Synthesis of Mesitylamine Precursor

Mesitylamine, a critical starting material, is synthesized via nitration and subsequent reduction of mesitylene (1,3,5-trimethylbenzene). A patented method (CN107400058A) outlines the following steps:

  • Nitration : Mesitylene undergoes nitration with fuming nitric acid and concentrated sulfuric acid, producing 1,3,5-trimethyl-2,4,6-trinitrobenzene.
  • Reduction : The trinitro intermediate is reduced using hydrazine hydrate in a methanol/water mixture, yielding mesitylamine.
    • Conditions : 0.123–0.255 M substrate concentration, 50% hydrazine hydrate
    • Purification : Crystallization via solvent removal under reduced pressure.

This two-step process highlights the challenges of handling explosive nitration intermediates and toxic hydrazine, necessitating stringent safety protocols for scale-up.

Optimization of Synthetic Procedures

Structure-Activity Relationship (SAR) Studies

Modifications to the bicyclo[2.2.1]heptane scaffold and mesityl group were explored to enhance potency and selectivity:

  • Bicyclo Substituents : Removal of the bridgehead methyl group (Compound 18) reduced activity 5-fold (EC50 = 1,570 nM).
  • Mesityl Alternatives : Adamantyl (Compound 22) and aryl groups (Compounds 26–32) abolished activity, confirming the necessity of the mesityl moiety for KCNQ2/4 binding.
  • Alkyl Chains : Cyclopentylethyl (Compound 24) retained partial activity (EC50 = 490 nM), suggesting limited tolerance for hydrophobic bulk.

These findings underscore the structural precision required for KCNQ2/4 activation, with the mesityl group serving as a non-negotiable pharmacophore.

Solvent and Base Screening

Initial synthesis used DMF and triethylamine, but alternative conditions were evaluated to improve yield:

  • Solvents : Dichloromethane and tetrahydrofuran led to slower reaction rates and lower yields (<15%).
  • Bases : N,N-Diisopropylethylamine (DIPEA) showed comparable efficiency to triethylamine but increased purification complexity due to higher boiling points.

Current protocols prioritize DMF for its ability to solubilize both reactants, though its reproductive toxicity necessitates substitution in industrial settings.

Analytical Characterization

Spectroscopic Data

  • LCMS : m/z 258.2 [M+H]⁺ (calculated for C₁₇H₂₃NO: 257.37 g/mol).
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, 6H, bicyclo CH₂), 2.15 (s, 9H, mesityl CH₃), 3.10 (br s, 1H, NH), 6.80 (s, 2H, aromatic H).

Physicochemical Properties

Property Value Source
Molecular Formula C₁₇H₂₃NO
Molecular Weight 257.37 g/mol
Solubility in DMSO 36.67 mg/mL (142.48 mM)
Plasma Protein Binding (Human) 93.5% bound (6.5% free)
Metabolic Stability (Human) High clearance (>80% hepatic)

The poor metabolic stability (Table 4 in) limits in vivo applications, prompting ongoing efforts to synthesize analogues with improved pharmacokinetics.

Scalability and Industrial Considerations

Challenges in Scale-Up

  • DMF Replacement : Alternatives like 2-methyltetrahydrofuran (2-MeTHF) are being explored to mitigate toxicity concerns.
  • Hydrazine Handling : The mesitylamine synthesis requires substitution of hydrazine with catalytic hydrogenation (e.g., H₂/Pd-C) for safer large-scale production.
  • Chromatography : Mass-directed purification is impractical industrially; recrystallization or extraction protocols are under development.

Cost Analysis

  • Mesitylamine : Accounts for 60% of raw material costs due to multi-step synthesis.
  • Chromatography : Contributes 35% to total production expenses, highlighting the need for alternative purification methods.

Biological Evaluation and Applications

Electrophysiological Profiling

This compound enhances KCNQ2 currents with an EC50 of 230 nM (IonWorks assay), shifting the voltage-dependent activation (V₁/₂) by −37.4 mV. Similar effects were observed for KCNQ4 (EC50 = 510 nM), with >80-fold selectivity over KCNQ1, KCNQ3, and KCNQ5.

In Vitro and In Vivo Efficacy

  • Vasorelaxation : this compound (10 μM) hyperpolarizes smooth muscle cells in rat mesenteric arteries, suggesting potential antihypertensive applications.
  • Brain Penetrance : Despite high plasma protein binding, this compound achieves sufficient CNS exposure for anticonvulsant studies in rodent models.

Chemical Reactions Analysis

Types of Reactions

ML213 primarily undergoes substitution reactions due to the presence of the amide functional group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of corresponding oxidized or reduced products .

Scientific Research Applications

ML213 is a selective activator of KCNQ2 and KCNQ4 channels, with a variety of research applications . It was discovered from a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository . As an MLPCN probe, this compound is freely available upon request .

Scientific Research Applications

  • Electrophysiology: this compound displays a concentration-dependent enhancement of KCNQ2 currents . In electrophysiological assays, this compound shows EC50 values for KCNQ2 activation of 230 nM and 510 nM for KCNQ4 . It is highly selective against KCNQ1, KCNQ1/KCNE1, KCNQ3, and KCNQ5 (>80-fold selective) .
  • Selectivity Studies: this compound demonstrates selectivity against KCNQ1, KCNQ3, and KCNQ5 channels . It has no significant activities against a binding assay panel of 68 GPCRs, ion channels, and transporters screened at 10 μM, and was active in only one assay (AID 2314) that was not dependent on KCNQ2 out of 254 assays .
  • Neuronal Excitability: this compound is a valuable tool for understanding the roles of KCNQ2 and KCNQ4 channels in regulating neuronal excitability . It may be used for investigations of the roles of KCNQ2 and KCNQ4 channels in antiepileptogenesis in mechanistic cellular studies and tissue slice experiments .
  • Vasorelaxation: this compound has been identified and characterized as a potent vasorelaxant in different blood vessels . It relaxes segments of rat thoracic aorta, renal artery, and mesenteric artery in a concentration-dependent manner . this compound, at low concentrations, can cause significant hyperpolarization in mesenteric artery smooth muscle cells .

Data Tables

AssayThis compound Activity
KCNQ2 Activation (Electrophysiology)EC50 value of 230 nM, maximal increase of 445% at −10 mV step potential
KCNQ2 Activation (Fluorescent)EC50 value of 359 nM in a fluorescent Tl+ influx assay
KCNQ4 Activation (Electrophysiology)EC50 value of 510 nM
KCNQ1, KCNQ3, KCNQ5>80-fold selective
CYP EnzymesClean (>30 μM) against CYP3A4, 2D6, 2C9, 1A2
Binding Assay PanelNo significant activities (no inhibition of radioligand binding >50% at 10 μM) against 68 GPCRs, ion channels, and transporters
VasorelaxationPotent vasorelaxant in rat thoracic aorta, renal artery, and mesenteric artery, causing hyperpolarization in mesenteric artery smooth muscle cells

Case Studies

  • KCNQ Channel Research: this compound is used to study the activation mechanisms of this compound and PIP2 for neuronal KCNQ channels, providing a framework for therapeutic intervention .
  • Smooth Muscle Disorder Research: this compound is used as a potential therapeutic for various smooth muscle disorders due to its vasorelaxant effects .

Mechanism of Action

ML213 exerts its effects by selectively opening Kv7.2 and Kv7.4 potassium channels. This action hyperpolarizes the resting membrane potential, thereby reducing neuronal excitability. The compound displays high selectivity against other potassium channels such as Kv7.1, Kv7.3, and Kv7.5 . The molecular targets involved include the specific binding sites on the Kv7.2 and Kv7.4 channels, which facilitate the opening of these channels and subsequent ion flow .

Comparison with Similar Compounds

Comparison with Similar Compounds

Retigabine (RTG)

  • Mechanism : RTG activates KCNQ2–5 channels by binding to a conserved tryptophan residue (Trp236 in KCNQ2) in the S5 transmembrane domain, inducing hyperpolarizing shifts in voltage-dependent activation .
  • Potency : RTG’s EC₅₀ for KCNQ2 (~1 µM) is ~4-fold higher than ML213’s (230 nM) .
  • Selectivity : RTG lacks selectivity, activating KCNQ2–5 and even KCNQ1 when co-expressed with KCNE1 . In contrast, this compound is selective for KCNQ2/4 (>80-fold vs. KCNQ1/3/5) .
  • Clinical Limitations: RTG causes off-target effects (e.g., bladder dysfunction, retinal discoloration) and hepatotoxicity, leading to its withdrawal .

ICA-069673

  • Mechanism : Like this compound, ICA-069673 acts via the S5 tryptophan residue but shows greater efficacy for KCNQ4. It induces a −34.2 mV shift in KCNQ4 activation vs. This compound’s −37.4 mV .
  • Potency : ICA-069673’s EC₅₀ for KCNQ4 (~100 nM) is lower than this compound’s (510 nM), but it lacks activity on KCNQ2 .
  • Functional Effects : ICA-069673 slows KCNQ4 deactivation more effectively than this compound, making it preferable for studies requiring sustained channel activation .

Flupirtine

  • Mechanism : Flupirtine activates KCNQ2–5 but also modulates NMDA receptors and mitochondrial function .
  • Therapeutic Use : While effective in reducing neuropathic pain, flupirtine’s hepatotoxicity limits clinical use to short-term (<2 weeks) regimens . This compound matches flupirtine’s anti-allodynic potency in diabetic neuropathy models but with a cleaner safety profile .

Zinc Pyrithione (ZnP)

  • Mechanism : ZnP synergizes with this compound and RTG to enhance KCNQ2/4 currents via a distinct binding site .
  • Rescue of Mutant Channels : ZnP restores function to KCNQ2 mutants unresponsive to this compound or RTG, highlighting complementary therapeutic roles .

Data Tables

Table 1: Key Pharmacological Parameters

Compound EC₅₀ (KCNQ2) EC₅₀ (KCNQ4) Selectivity (vs. KCNQ1/3/5) Brain Penetration (AUC Ratio)
This compound 230 nM 510 nM >80-fold 0.37
Retigabine ~1 µM ~2 µM None 0.25
ICA-069673 Inactive ~100 nM KCNQ4-specific Not reported
Zinc Pyrithione N/A N/A Synergistic with this compound/RTG Not applicable

Table 2: Functional Effects on Kv7 Channels

Compound ΔV₁/₂ (KCNQ2) ΔV₁/₂ (KCNQ4) Maximal Conductance Increase Deactivation Slowing (Fold)
This compound −37.4 mV −34.2 mV 181% (KCNQ5) 5.9 (KCNQ5)
Retigabine −20 mV −15 mV 150% (KCNQ2/3) 3.0
ICA-069673 Inactive −34.2 mV 204% (KCNQ4/5) 7.0

Key Research Findings

Mechanistic Insights : this compound’s activation of Kv7.5 channels contradicts early reports of selectivity for Kv7.2/4, suggesting broader activity in vascular smooth muscle . Mutagenesis studies confirm that Trp235/242 in Kv7.5/4 is critical for this compound’s effects, a site shared with RTG .

Therapeutic Potential: this compound outperforms RTG in anti-convulsant models (lower EC₅₀) and reverses mechanical allodynia in diabetic neuropathy without affecting heat hypersensitivity .

Limitations: High metabolic clearance (human/rater microsomal CL > hepatic blood flow) restricts this compound to non-oral routes (e.g., intraperitoneal) .

Biological Activity

ML213 is a selective activator of voltage-gated potassium channels KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4), known for its potential therapeutic applications in various disorders, particularly those involving neuronal excitability and vascular smooth muscle function. This compound was identified through high-throughput screening and has distinct biochemical properties that make it a valuable tool in pharmacological research.

This compound enhances the activity of KCNQ2 and KCNQ4 channels by binding to specific sites within the channel structure. The compound stabilizes these channels in an open state, facilitating potassium ion flow, which is crucial for maintaining the resting membrane potential and regulating excitability in neurons and vascular smooth muscle cells. The activation of these channels leads to hyperpolarization, reducing excitability and contractility, respectively.

Potency and Selectivity

The potency of this compound has been quantified with the following EC50 values:

  • KCNQ2 (Kv7.2) : 230 nM
  • KCNQ4 (Kv7.4) : 510 nM

This compound exhibits over 80-fold selectivity against other KCNQ family members such as KCNQ1, KCNQ3, and KCNQ5, making it a highly selective probe for studying the physiological roles of KCNQ2 and KCNQ4 channels .

In Vitro Studies

In various in vitro assays, this compound has demonstrated significant effects on cellular excitability:

  • Electrophysiological assays : this compound enhanced KCNQ2 currents in a concentration-dependent manner, with maximal increases observed at higher concentrations .
  • Thallium influx assays : Confirmed its potency in activating KCNQ2 channels with EC50 values consistent with electrophysiological findings .

Vascular Effects

This compound has been characterized as a potent vasorelaxant:

  • In studies involving rat thoracic aorta, renal artery, and mesenteric artery, this compound induced significant relaxation in a concentration-dependent manner.
  • The EC50 values for vasorelaxation were notably lower than other Kv7 enhancers tested, indicating superior efficacy .

Study on Neuronal Excitability

A study highlighted the role of this compound in modulating neuronal excitability using zebrafish larvae models. It demonstrated that this compound effectively suppressed seizure behavior by enhancing Kv7 channel activity, showcasing its potential as an antiepileptic agent . The study also compared this compound's effects with other Kv7 activators, revealing differences in their mechanisms that could influence therapeutic outcomes.

Vascular Smooth Muscle Relaxation

In another investigation focused on vascular smooth muscle, this compound was shown to relax precontracted arterial segments significantly more than traditional treatments. This effect was blocked by linopirdine, a known Kv7 blocker, confirming the specificity of this compound's action on Kv7 channels .

Summary of Findings

Property Value
Chemical Name N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide
EC50 (KCNQ2) 230 nM
EC50 (KCNQ4) 510 nM
Selectivity >80-fold against KCNQ1, KCNQ3, KCNQ5
Vasorelaxant Activity Significant in rat arteries
Neuronal Effects Suppresses seizure behavior in models

Q & A

Q. What are the primary molecular targets of ML213 in vascular smooth muscle studies?

this compound is a selective activator of Kv7.4 (KCNQ4) and Kv7.5 (KCNQ5) channels, with EC50 values of 510 nM and 860 nM, respectively. It enhances channel activity by increasing maximal conductance, inducing a negative shift in activation curves, and slowing deactivation kinetics. These effects are consistent across homologous and heteromeric Kv7.4/7.5 channels .

ParameterKv7.4Kv7.5
EC50 (activation)0.86 ± 0.3 μM1.66 ± 0.2 μM
Maximal conductance increase122% ± 27%135% ± 18%
Activation curve shift-25.0 ± 2.5 mV-30.5 ± 3.1 mV

Q. What experimental methodologies are recommended for assessing this compound's effects on Kv7 channels?

  • Two-electrode voltage clamp (TEVC) in Xenopus oocytes for measuring concentration-dependent activation and deactivation kinetics .
  • Patch-clamp electrophysiology in HEK293 or A7r5 cells to evaluate voltage-dependent current modulation .
  • Mutation analysis (e.g., Trp235Leu in Kv7.5) to probe binding site dependencies .
  • Co-application studies with inhibitors (e.g., ML252) to assess competitive interactions .

Advanced Research Questions

Q. How does this compound's activation of Kv7.5 channels differ from its effects on Kv7.4/7.5 heteromers?

this compound produces stronger negative shifts in Kv7.5 activation curves (-30.5 mV) compared to Kv7.4/7.5 heteromers (-25.0 mV). It also slows Kv7.5 deactivation by 4.6-fold, a more pronounced effect than in Kv7.4. This selectivity suggests distinct allosteric interactions in Kv7.5 pore domains .

Q. What mechanisms explain contradictory data on this compound's selectivity in mutant Kv7 channels?

Mutations at Trp235 (Kv7.5) or Trp242 (Kv7.4) abolish this compound's effects, confirming that these residues are critical for binding. For example, Kv7.5 W235L mutants show no current enhancement or activation shifts with this compound, mirroring retigabine-insensitive phenotypes. This highlights the role of conserved Trp residues in Kv7 channel pharmacology .

Q. How does this compound interact with inhibitors like ML252, and what does this imply for binding site competition?

this compound attenuates ML252-mediated inhibition of Kv7.2/7.3 channels by competing for Trp236 (Kv7.2) or Trp265 (Kv7.3) binding. Sequential perfusion experiments show this compound rescues currents inhibited by ML252, confirming pore-targeted competition rather than voltage-sensor domain (VSD) interactions .

ExperimentOutcome
ML252 + this compound co-applicationML252 inhibition blocked; current potentiation restored
ICA-069673 (VSD-targeted) + ML252No functional interaction, unlike this compound

Q. How should researchers address discrepancies in this compound's efficacy across tissue types?

In human detrusor smooth muscle, this compound reduces carbachol-induced tone by 50.7% ± 8.3%, outperforming retigabine. However, its effects vary with pre-constrictor agents (e.g., no effect on KPSS-induced tone). Methodological adjustments, such as optimizing agonist concentrations and controlling for solvent effects (e.g., DMSO), are critical for reproducibility .

Methodological Considerations

  • Data Interpretation : Use Schild analysis for antagonist studies and nonlinear regression (e.g., Hill equation) for EC50 determination .
  • Contradiction Resolution : Compare mutant vs. wild-type channel responses and validate findings across multiple expression systems (e.g., oocytes vs. HEK cells) .
  • Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail, including full characterization of novel compounds and validation of known analogs via cited literature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML213
Reactant of Route 2
Reactant of Route 2
ML213

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.